An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.
Core Properties
Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride is a polysubstituted 2-aminothiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This compound typically presents as a white to off-white crystalline solid.[3] It is soluble in polar solvents such as water and methanol, a property enhanced by its hydrochloride salt form.[3]
Physicochemical and Safety Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO₄S | [3] |
| Molar Mass | 251.69 g/mol | ChemBK |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 166-169 °C | ChemBK |
| Boiling Point (of free base) | 350.5 °C at 760 mmHg | ChemBK |
| Flashing Point (of free base) | 165.8 °C | ChemBK |
| Vapor Pressure (of free base) | 4.37E-05 mmHg at 25 °C | ChemBK |
| Solubility | Soluble in water and methanol | [3] |
| Hazard Statements | Irritating to eyes, respiratory system and skin. | ChemBK |
| Safety Precautions | Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | ChemBK |
Experimental Protocols
The following sections detail the methodologies for the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride and its evaluation for potential biological activities.
Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate via Gewald Reaction
The synthesis of the 2-aminothiophene core of the title compound is achieved through the Gewald reaction, a multicomponent condensation.[4][5]
Materials:
-
A ketone or aldehyde with an α-methylene group
-
An α-cyanoester (e.g., methyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine or piperidine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Knoevenagel Condensation: The ketone and α-cyanoester are reacted in the presence of a base to form a stable α,β-unsaturated nitrile intermediate.[4]
-
Sulfur Addition: Elemental sulfur is added to the reaction mixture. The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through a thiirane intermediate.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final polysubstituted 2-aminothiophene.[4]
-
Purification: The crude product is purified by recrystallization or column chromatography.
Preparation of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[6]
Materials:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate
-
Hydrochloric acid (e.g., concentrated or as a solution in an organic solvent)
-
Anhydrous organic solvent (e.g., diethyl ether, methanol)
Procedure:
-
Dissolve the synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate in a suitable anhydrous organic solvent.
-
Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[9]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride.
Caption: Synthesis and Biological Evaluation Workflow.
Potential Signaling Pathway Involvement: GLP-1 Receptor
Some 2-aminothiophene derivatives have been investigated as positive allosteric modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[10] The activation of GLP-1R in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.[11] The following diagram illustrates the canonical GLP-1R signaling pathway.
Caption: Simplified GLP-1 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl 4-Aminothiophene-2,3-Dicarboxylate Hydrochloride Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
